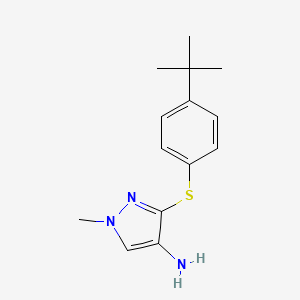![molecular formula C13H21N3O2 B6644698 [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)
[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol, also known as ETP-46321, is a novel small molecule that has been developed for potential therapeutic use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing further investigation for its mechanism of action and potential application in cancer therapy.
作用機序
The mechanism of action of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol is not fully understood, but it is believed to target several key pathways involved in cancer cell growth and survival. One of the main targets of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. This compound has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that contribute to its potential therapeutic efficacy. This compound has been shown to induce G1 cell cycle arrest, which prevents cancer cells from entering the cell division phase. This compound has also been shown to inhibit DNA synthesis and repair, leading to increased DNA damage and cell death.
実験室実験の利点と制限
One of the main advantages of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol for lab experiments is its high potency and specificity for cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability for widespread use in research.
将来の方向性
There are several future directions for the research and development of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol. One potential area of investigation is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of this compound as a targeted therapy for specific types of cancer, based on the molecular characteristics of the tumor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity in humans.
合成法
The synthesis of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the formation of a pyrimidine ring, which is then coupled with a morpholine ring to form the core structure of the molecule. The final step involves the addition of a hydroxyl group to the molecule, which enhances its solubility and bioavailability.
科学的研究の応用
[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol has been extensively studied for its potential application in cancer therapy. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast and lung cancer models. This compound has also been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer cell death.
特性
IUPAC Name |
[4-(6-ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-11-5-13(15-10(3)14-11)16-6-9(2)18-12(7-16)8-17/h5,9,12,17H,4,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKERERULCXLPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CC(OC(C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)

![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)

![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)

![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)




![N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
